molecular formula C16H11NO4 B1522589 (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1260722-59-5

(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B1522589
CAS No.: 1260722-59-5
M. Wt: 281.26 g/mol
InChI Key: ZFPPXMQUYLRCGE-UHFFFAOYSA-N
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Description

(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone is an organic compound with the molecular formula C16H11NO4. It is a complex molecule that features both benzofuran and benzodioxole moieties, which are known for their significant roles in various biological and chemical applications .

Biochemical Analysis

Biochemical Properties

(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone has been studied for its interactions with several enzymes and proteins. It has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, it interacts with tubulin, a protein that plays a critical role in cell division. By binding to tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of this compound on cellular processes have been extensively studied. It has been observed to induce apoptosis in various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . This compound influences cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, it can activate caspases, which are enzymes that play a crucial role in the execution of apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule formation . This inhibition leads to mitotic arrest and subsequent apoptosis. Additionally, the compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is metabolized through several pathways in the body. It undergoes phase I metabolism, primarily through oxidation by cytochrome P450 enzymes . The metabolites are then conjugated with glucuronic acid or sulfate in phase II metabolism, facilitating their excretion . The compound’s metabolism can affect its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It can be actively transported into cells by organic anion transporters and distributed to different tissues, including the liver, kidneys, and tumor tissues . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, including the cytoplasm and nucleus . Its localization is directed by targeting signals and post-translational modifications. For instance, the compound can be phosphorylated, which may affect its activity and function . The subcellular localization of the compound is crucial for its interaction with target biomolecules and its overall therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran and benzodioxole intermediates. These intermediates are then coupled through a series of reactions involving reagents such as sodium hydroselenide (NaHSe) and piperidine hydrochloride in ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out

Properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(1,3-benzodioxol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c17-14-10-3-1-2-4-11(10)21-16(14)15(18)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPPXMQUYLRCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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